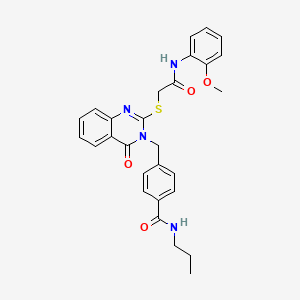

4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied for their potential as anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cells. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and a promising anticancer clinical candidate with excellent blood-brain barrier penetration .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the cyclization of amide precursors. For example, 2-benzoylamino-N-methyl-thiobenzamides can be cyclized to form 3-methyl-2-phenylquinazolin-4-thiones using sodium methoxide as a catalyst . Similarly, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazolin-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride . These methods demonstrate the versatility of cyclization reactions in the synthesis of quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be further modified with various substituents to enhance biological activity. The single-crystal X-ray structure of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile provides insight into the molecular conformation and potential interaction sites for biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including oxidative condensation and cycloaddition. An example of an oxidative condensation is the t-BuONa-mediated reaction between 2-aminobenzamide and benzyl alcohol to form 2-phenylquinazolin-4(3H)-ones under solvent- and transition metal-free conditions . Additionally, a Rh(III)-catalyzed reaction involving C-H bond activation and formal [4 + 2] cycloaddition has been described for the synthesis of 3-amino-4-arylisoquinolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, stability, and reactivity. For instance, the introduction of a methoxy group can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes, as seen with the blood-brain barrier penetration of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine . The kinetics of cyclization reactions, as well as the stability of the resulting compounds, can be studied using techniques like UV-VIS spectroscopy and NMR .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Related Compounds

Various studies have focused on the synthesis of compounds related to 4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, particularly those involving quinazoline and its derivatives. These syntheses explore different chemical pathways and conditions to create complex molecules with potential biological activities (White & Baker, 1990); (Hanusek et al., 2006).

Catalyzed Synthesis

A novel method for synthesizing quinazolinones, which are related to the compound , using a palladium-catalyzed domino reaction has been developed. This method highlights the potential for efficient, catalyzed synthesis of complex organic compounds (Hikawa et al., 2012).

Biological Activities

Antimicrobial Activities

Some studies have investigated the antimicrobial properties of quinazolinone derivatives. These studies highlight the potential of these compounds in combating various microbial infections, suggesting a possible application of the compound in the field of antimicrobial therapy (Bektaş et al., 2010); (Habib et al., 2012).

Anticonvulsant and Antimicrobial Properties

Some derivatives of quinazolinone have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. This suggests potential medical applications for the compound in treating convulsive disorders and infections (Rajasekaran et al., 2013).

Other Applications

Electrochemical and Spectroscopic Studies

Research into the electrochemical and spectroscopic properties of quinazolinone derivatives has been conducted. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can lead to various industrial and pharmaceutical applications (Chai et al., 2017).

Photophysical Properties

The photophysical properties of certain dihydroquinazolinone derivatives have been explored. These properties are important for applications in fields such as material science, photodynamic therapy, and fluorescence imaging (Pannipara et al., 2017).

Eigenschaften

IUPAC Name |

4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4S/c1-3-16-29-26(34)20-14-12-19(13-15-20)17-32-27(35)21-8-4-5-9-22(21)31-28(32)37-18-25(33)30-23-10-6-7-11-24(23)36-2/h4-15H,3,16-18H2,1-2H3,(H,29,34)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHJYQRMDVBDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)

![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)

![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)

![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)